

A Comparative Analysis of Lightfastness and Wash Fastness in Disperse Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 7*

Cat. No.: *B1200070*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance

The selection of appropriate dyes is a critical consideration in the development of a wide range of materials, where color stability is paramount. Disperse dyes, a class of non-ionic colorants with low water solubility, are the primary choice for dyeing hydrophobic synthetic fibers such as polyester. Their performance, particularly their resistance to fading upon exposure to light (lightfastness) and their ability to withstand laundering (wash fastness), is a key determinant of the final product's quality and longevity. This guide provides a comprehensive comparison of the lightfastness and wash fastness properties of different classes of disperse dyes, supported by experimental data and detailed testing protocols.

Quantitative Comparison of Fastness Properties

The fastness of a dye is rated on a numerical scale. For lightfastness, the Blue Wool Scale is used, with ratings from 1 (very poor) to 8 (outstanding). For wash fastness, a Grey Scale is used to assess two parameters: color change of the dyed fabric and staining of adjacent undyed fabrics. Both are rated on a scale of 1 (poor) to 5 (excellent). The following tables summarize the typical fastness properties of representative disperse dyes on polyester fabric.

Table 1: Lightfastness and Wash Fastness of Azo vs. Anthraquinone Disperse Dyes

Dye Class	Representative Dye	C.I. Name	Lightfastness (Blue Wool Scale, 1-8)	Wash Fastness (Color Change, 1-5)	Wash Fastness (Staining, 1-5)
Azo	Disperse Red 167	11338	5-6	4-5	4-5
Azo	Disperse Yellow 54	47020	6-7	4	4
Azo	Disperse Blue 79	11345	5	4	3-4
Anthraquinone	Disperse Red 60	60756	6-7	5	5
Anthraquinone	Disperse Blue 60	63285	7	5	5
Anthraquinone	Disperse Violet 28	61102	6	4-5	4-5

Table 2: Comparative Fastness Properties of Selected Commercial Disperse Dyes

Dye Name	C.I. Name	Lightfastness (Blue Wool Scale, 1-8)	Wash Fastness (Color Change, 1-5)	Wash Fastness (Staining, 1-5)
Dianix® Amber CW-SF	-	6	5	5
Dianix® Rubine CW-SF	-	5-6	5	5
Dianix® Royal CW-SF	-	6	5	5
Dianix® Navy CW-SF	-	6-7	5	5
Foron® Blue E- BL	Disperse Blue 56	6	4-5	4-5
Foron® Red E- 2BL	Disperse Red 73	5	4	4

Experimental Protocols

The fastness data presented in this guide are determined by standardized experimental methodologies. The following are detailed protocols for the key fastness tests.

Lightfastness Testing Protocol (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

- Xenon arc lamp fading apparatus
- Blue Wool standards (Scale 1-8)
- Grey Scale for assessing color change (ISO 105-A02)

- Specimen holders
- Masking cards

Procedure:

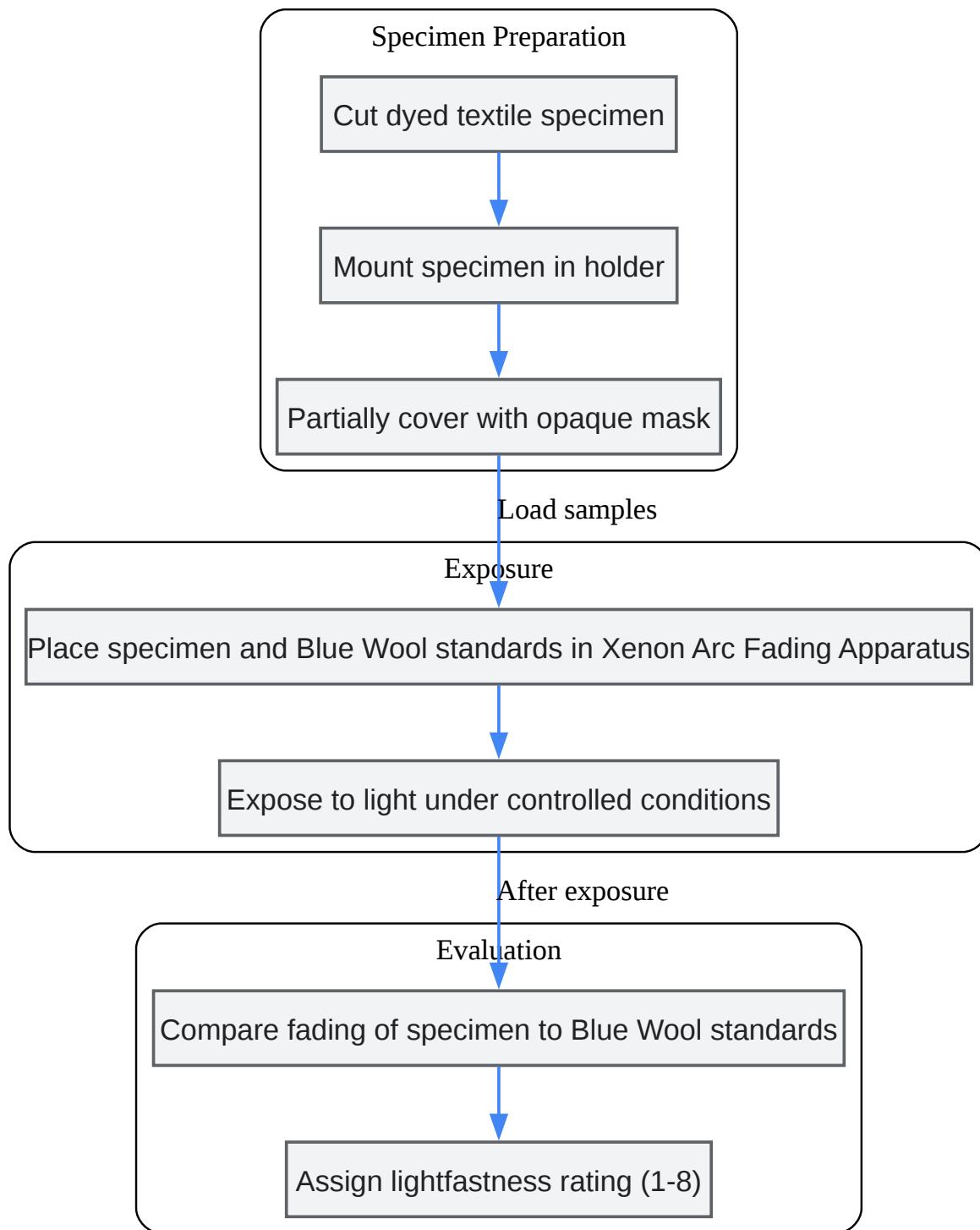
- A specimen of the dyed textile is mounted in a holder, partially covered with an opaque mask.
- A set of Blue Wool standards is similarly mounted.
- The mounted specimens and standards are placed in the xenon arc fading apparatus.
- The samples are exposed to the light source under controlled conditions of temperature and humidity.
- The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen, corresponding to a certain grade on the Grey Scale for color change.
- The lightfastness of the specimen is assessed by comparing the fading of the specimen with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wash Fastness Testing Protocol (ISO 105-C06 / AATCC 61)

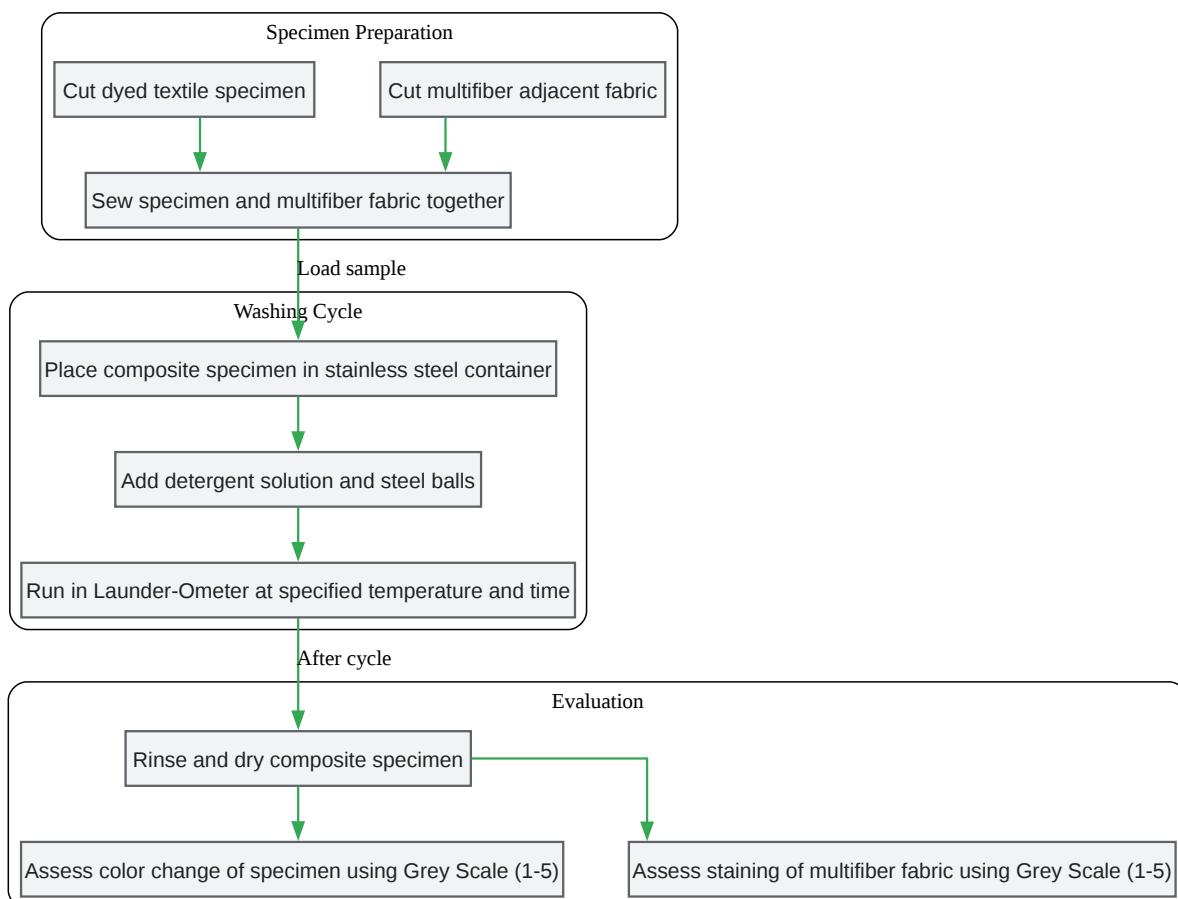
This test is designed to assess the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

- Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
- Stainless steel containers and balls.


- Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
- Standard reference detergent.
- Grey Scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Procedure:


- A specimen of the dyed fabric is cut to a specified size (e.g., 40 mm x 100 mm).
- The specimen is sewn together with a piece of multifiber adjacent fabric of the same size.
- The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls.
- The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a specific duration (e.g., 49°C for 45 minutes for AATCC 61 Test No. 2A).
- After the cycle, the composite specimen is removed, rinsed, and dried.
- The change in color of the dyed specimen is evaluated by comparing it with an untreated sample using the Grey Scale for Color Change.[\[9\]](#)
- The degree of staining on each fiber strip of the multifiber adjacent fabric is evaluated using the Grey Scale for Staining.[\[6\]](#)[\[10\]](#)

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for lightfastness and wash fastness testing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for lightfastness testing of disperse dyes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for wash fastness testing of disperse dyes.

Conclusion

The lightfastness and wash fastness of disperse dyes are influenced by their chemical structure. Anthraquinone-based disperse dyes generally exhibit superior light and wash fastness compared to many azo-based disperse dyes. However, advancements in dye chemistry have led to the development of high-performance azo dyes with excellent fastness properties. The selection of a disperse dye for a specific application should be based on a thorough evaluation of its fastness data, considering the end-use requirements of the material. The standardized testing protocols outlined in this guide provide a reliable framework for conducting such evaluations and ensuring the quality and durability of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 2. Materials Technology Limited [drb-mattech.co.uk]
- 3. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 4. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 6. GREY SCALE UNI EN ISO 105 A02 / A03 – Caimi srl [caimi.net]
- 7. goin-vn.com [goin-vn.com]
- 8. caimi.net [caimi.net]
- 9. shop.jamesheal.com [shop.jamesheal.com]
- 10. jamesheal.com [jamesheal.com]
- To cite this document: BenchChem. [A Comparative Analysis of Lightfastness and Wash Fastness in Disperse Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200070#lightfastness-and-wash-fastness-comparison-of-disperse-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com